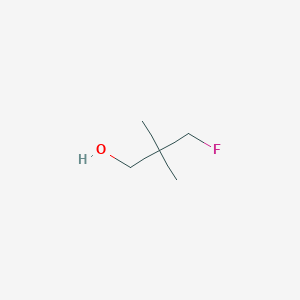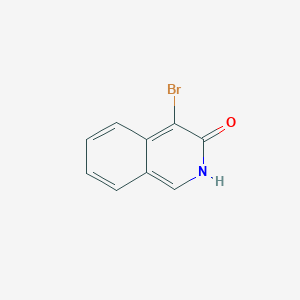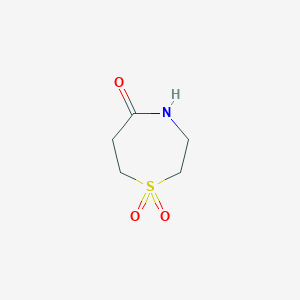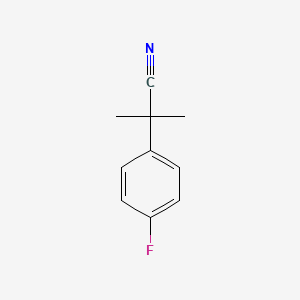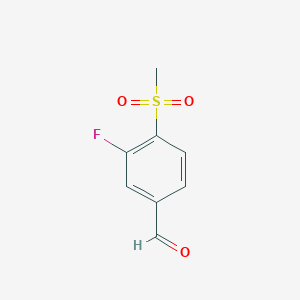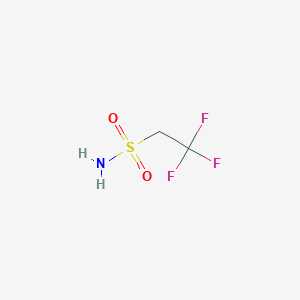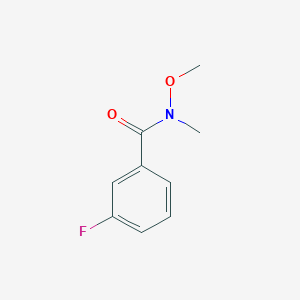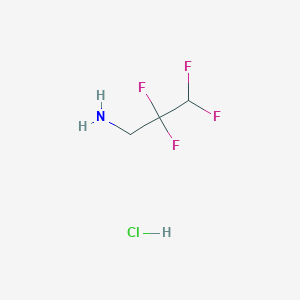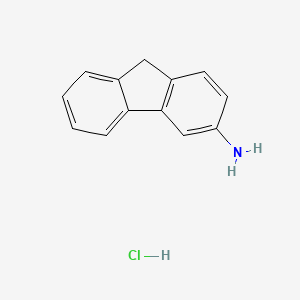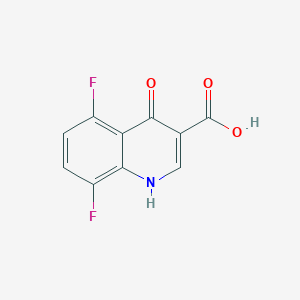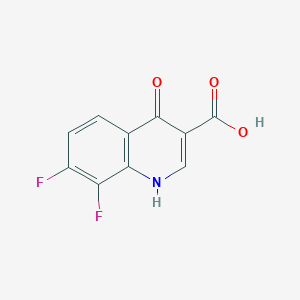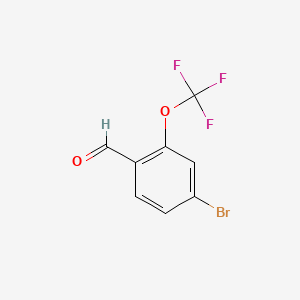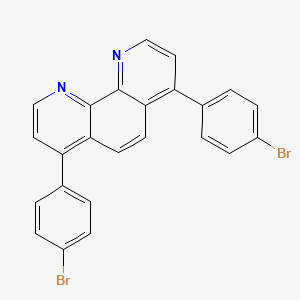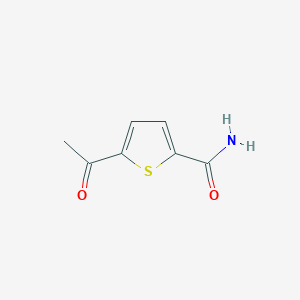
5-乙酰基噻吩-2-甲酰胺
概述
描述
5-Acetylthiophene-2-carboxamide is a chemical compound with the molecular formula C7H7NO2S and a molecular weight of 169.2 g/mol. It is known for its role as a reagent in the synthesis of various compounds, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom .
科学研究应用
5-Acetylthiophene-2-carboxamide has a wide range of scientific research applications. It is used as a substrate for enzymatic studies, a building block for the synthesis of other compounds, and a model compound for the study of molecular recognition. In the field of medicinal chemistry, it has shown potential in anticancer applications and as a histone deacetylase (HDAC) inhibitor. Additionally, it is used in quantum computational and molecular docking studies to analyze its molecular structure and properties.
作用机制
Mode of Action
It has been reported that it acts as a reagent for the synthesis and β-adrenergic blocking action of a new thiazolythiopropanolamine . The exact interaction with its targets and the resulting changes are yet to be elucidated.
Pharmacokinetics
The compound has a predicted density of 1.310±0.06 g/cm3 and a boiling point of 359.3±27.0 °C . These properties might influence its bioavailability, but more detailed studies are required to understand its pharmacokinetic profile.
生化分析
Biochemical Properties
5-Acetylthiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to act as a reagent for the synthesis and β-adrenergic blocking action of new thiazolythiopropanolamine . The compound’s interactions with enzymes and proteins are crucial for its biochemical activity. These interactions often involve binding to specific active sites on the enzymes, leading to inhibition or activation of enzymatic activity. The nature of these interactions can vary depending on the specific enzyme or protein involved.
Cellular Effects
The effects of 5-Acetylthiophene-2-carboxamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives, including 5-Acetylthiophene-2-carboxamide, have shown significant antibacterial activity against pathogenic Gram-positive and Gram-negative bacteria . This antibacterial activity is attributed to the compound’s ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes. Additionally, 5-Acetylthiophene-2-carboxamide has been studied for its potential anticancer properties, where it inhibits tumor cell growth in various human tumor cell lines .
Molecular Mechanism
The molecular mechanism of action of 5-Acetylthiophene-2-carboxamide involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to interact with specific proteins and enzymes, leading to alterations in their activity . These interactions can result in the inhibition of enzyme activity, which in turn affects various cellular processes. Additionally, 5-Acetylthiophene-2-carboxamide can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Acetylthiophene-2-carboxamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives, including 5-Acetylthiophene-2-carboxamide, exhibit stable properties under controlled laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation of the compound. Long-term studies have also indicated that 5-Acetylthiophene-2-carboxamide can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and tumor cell proliferation .
Dosage Effects in Animal Models
The effects of 5-Acetylthiophene-2-carboxamide vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . For instance, in animal models, higher doses of 5-Acetylthiophene-2-carboxamide have been associated with increased antibacterial and anticancer activity. At very high doses, the compound can exhibit toxic or adverse effects, including damage to healthy tissues and organs. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
5-Acetylthiophene-2-carboxamide is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors that facilitate its metabolism. For example, it undergoes enzymatic transformations that convert it into active metabolites . These metabolic pathways are essential for the compound’s biological activity, as they determine its bioavailability and efficacy. Additionally, 5-Acetylthiophene-2-carboxamide can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5-Acetylthiophene-2-carboxamide within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can accumulate in specific cellular compartments, where it exerts its effects. The distribution of 5-Acetylthiophene-2-carboxamide within tissues is also influenced by factors such as blood flow and tissue permeability. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Acetylthiophene-2-carboxamide plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with specific biomolecules and exerts its effects. The subcellular localization of 5-Acetylthiophene-2-carboxamide is important for understanding its mechanism of action and optimizing its therapeutic applications.
准备方法
The synthesis of 5-Acetylthiophene-2-carboxamide typically involves the use of 5-acetylthiophene-2-carboxylic acid as a starting material. One common method involves reacting this acid with thionyl chloride in benzene under reflux conditions to produce the desired compound. The reaction conditions are crucial for achieving high yields and purity of the product.
化学反应分析
5-Acetylthiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include thionyl chloride, ammonia, and bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thionyl chloride can produce a variety of substituted thiophene derivatives .
相似化合物的比较
5-Acetylthiophene-2-carboxamide can be compared with other thiophene derivatives, such as 5-chloro-N-(2-oxo-3-phenylpropyl)thiophene-2-carboxamide and 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide. These compounds share similar structural features but differ in their specific functional groups and biological activities. For instance, 5-chloro-N-(2-oxo-3-phenylpropyl)thiophene-2-carboxamide is known for its inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2), while 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against HIV-1.
属性
IUPAC Name |
5-acetylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-4(9)5-2-3-6(11-5)7(8)10/h2-3H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVJHFSCKAFLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596662 | |
| Record name | 5-Acetylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68257-89-6 | |
| Record name | 5-Acetyl-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68257-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiophenecarboxamide, 5-acetyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
